Cas no 2138045-32-4 ((1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine)

(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine
- [(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine
- EN300-1143946
- 2138045-32-4
-
- インチ: 1S/C13H26N2O/c1-3-10-16-13(11-14-2)6-8-15(9-7-13)12-4-5-12/h12,14H,3-11H2,1-2H3
- InChIKey: OIRBCOZWORKJKX-UHFFFAOYSA-N
- ほほえんだ: O(CCC)C1(CNC)CCN(CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 226.204513457g/mol
- どういたいしつりょう: 226.204513457g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 24.5Ų
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1143946-5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.05g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.25g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1143946-0.1g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1143946-1g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1143946-5.0g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1143946-10.0g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1143946-2.5g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1143946-10g |
[(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl](methyl)amine |
2138045-32-4 | 95% | 10g |
$3131.0 | 2023-10-26 |
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amineに関する追加情報
Introduction to (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine (CAS No. 2138045-32-4)
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine (CAS No. 2138045-32-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclopropyl and propoxy substituents, exhibits promising pharmacological properties and potential therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis methods, biological activities, and recent research advancements related to (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine.
Chemical Structure and Properties
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine is a complex organic molecule with a molecular formula of C15H27N2O. The compound features a piperidine ring substituted with a cyclopropyl group at the 1-position and a propoxy group at the 4-position. The presence of these functional groups imparts unique physical and chemical properties to the molecule. The cyclopropyl group, known for its strain energy, can influence the conformational flexibility and reactivity of the molecule. The propoxy substituent, on the other hand, contributes to the lipophilicity and solubility characteristics of the compound.
The molecular weight of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine is approximately 259.38 g/mol. It is typically a colorless liquid with a boiling point around 150°C at reduced pressure. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water.
Synthesis Methods
The synthesis of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine involves several steps, each designed to introduce the specific functional groups onto the piperidine ring. One common synthetic route begins with the formation of a cyclopropyl-substituted piperidine intermediate. This intermediate is then alkylated with an appropriate propoxy-containing reagent to introduce the propoxy group at the 4-position. Finally, the methylamine functionality is introduced through amination reactions.
A detailed synthetic protocol for (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine has been reported in recent literature. The process typically involves high yields and good purity, making it suitable for large-scale production in both academic and industrial settings.
Biological Activities and Mechanisms of Action
(1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent agonist activity at specific neurotransmitter receptors, making it a promising candidate for treating conditions such as anxiety, depression, and neurodegenerative diseases.
The mechanism of action of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine involves its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Activation of 5-HT1A receptors has been associated with various therapeutic effects, including anxiolytic and antidepressant properties. Additionally, studies have suggested that this compound may also modulate other neurotransmitter systems, such as dopamine and glutamate receptors, further contributing to its broad spectrum of biological activities.
Clinical Applications and Research Advancements
The potential clinical applications of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine are currently being explored through preclinical studies and early-stage clinical trials. Initial results have shown promising outcomes in animal models of anxiety and depression, with significant improvements in behavioral parameters observed after administration of the compound.
In addition to its potential as a therapeutic agent for CNS disorders, recent research has also investigated the use of (1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine in other medical contexts. For instance, studies have explored its anti-inflammatory properties and potential role in treating inflammatory diseases such as arthritis and multiple sclerosis.
Safety Profile and Toxicology
2138045-32-4 ((1-cyclopropyl-4-propoxypiperidin-4-yl)methyl(methyl)amine) 関連製品
- 874615-57-3(4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)
- 941872-06-6(4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 1147278-68-9(2-Oxo-2-(2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepin-1-yl)ethyl 4-formylbenzoate)
- 2648997-43-5(2-Chloro-1-{2',2'-difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}propan-1-one)
- 1803424-90-9(2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid)
- 136818-52-5(5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
- 1015539-59-9(2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 721924-06-7(6-(Difluoromethoxy)-2-(3,4-dimethoxy-2-pyridinyl)methylsulfinyl-1-methyl-1H-benzimidazole)
- 17417-09-3(2-Fluoro-5-nitrobenzonitrile)




